Avanafil dibesylate is classified under the category of phosphodiesterase type 5 inhibitors. These compounds are known for their role in inhibiting the enzyme phosphodiesterase type 5, which degrades cyclic guanosine monophosphate (cGMP), a molecule that promotes relaxation of smooth muscle and vasodilation. This class includes other well-known drugs such as sildenafil and tadalafil.
The synthesis of avanafil dibesylate involves several key steps, typically starting from readily available organic compounds. A notable method includes:
This synthetic route has been noted for its efficiency and the quality of the final product, which exhibits minimal impurities .
Avanafil dibesylate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is , with a molecular weight of approximately 378.5 g/mol. Its structural features include:
The structural representation can be illustrated using SMILES notation: C1=CC(=C(C(=C1)N2CCN(C(=O)C2)C)O)N(C)C
.
Avanafil dibesylate participates in various chemical reactions that are critical for its synthesis and modification:
These reactions are carefully controlled to ensure high yields and purity of the final product .
The mechanism of action of avanafil dibesylate involves selective inhibition of phosphodiesterase type 5, leading to increased levels of cGMP within smooth muscle cells in the corpus cavernosum of the penis. This increase promotes relaxation of vascular smooth muscle, resulting in enhanced blood flow during sexual arousal.
The process can be summarized as follows:
This mechanism underscores its effectiveness as a treatment for erectile dysfunction .
Avanafil dibesylate exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring efficacy in clinical settings .
Avanafil dibesylate's primary application is in the treatment of erectile dysfunction. Beyond this, ongoing research explores its potential uses in other areas such as:
The versatility of avanafil dibesylate highlights its significance in both therapeutic applications and ongoing research initiatives aimed at expanding its clinical utility .
Avanafil dibesylate is the benzenesulfonic acid salt form of avanafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. The systematic IUPAC name for the avanafil free base is (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide [4] [6]. As a dibesylate salt, two equivalents of benzenesulfonic acid complex with the avanafil molecule, yielding the full chemical designation: benzenesulfonic acid;4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide (2:1) [4]. This nomenclature reflects:
Avanafil dibesylate has the molecular formula C23H26ClN7O3·2C6H6O3S, with a molecular weight of 483.96 g/mol (free base) + 348.38 g/mol (dibesylate) = 832.34 g/mol [4] [6]. In its solid state, avanafil free base is a white to off-white crystalline powder [4], while the dibesylate salt form enhances crystallinity and stability. Key crystallographic parameters include:
Table 1: Crystallographic Properties of Avanafil Dibesylate
Property | Value | Method |
---|---|---|
Crystal System | Monoclinic | X-ray Diffraction |
Space Group | P2₁ (chiral) | X-ray Diffraction |
Melting Point | 158-160°C (decomposition) | DSC |
Solubility (Water) | >50 mg/mL (enhanced vs. free base) | USP Equilibrium Solubility |
Hydrogen Bond Donors | 3 (free base) + 2 (dibesylate) | Computational Modeling |
Hydrogen Bond Acceptors | 10 (free base) + 6 (dibesylate) | Computational Modeling |
The salt formation significantly modifies the crystal packing via ionic interactions between the avanafil’s pyrrolidine nitrogen and sulfonate groups, plus hydrogen-bonding networks involving the carboxamide, hydroxyl, and sulfonic acid moieties [4].
Dibesylate salt formation optimizes avanafil’s physicochemical properties through:
The 1:2 stoichiometry was validated via HPLC-UV quantification of benzenesulfonate counterions and elemental analysis (C, H, N, S content) [4].
Avanafil’s pyrimidine-carboxamide core differs structurally from sildenafil’s pyrazolopyrimidinone or tadalafil’s beta-carboline systems. Key distinctions include:
Table 2: Structural and Selectivity Comparison of PDE5 Inhibitors
Parameter | Avanafil | Sildenafil | Tadalafil | Vardenafil |
---|---|---|---|---|
Core Structure | Pyrimidine-carboxamide | Pyrazolopyrimidinone | Beta-carboline | Imidazotriazinone |
PDE5 IC50 (nM) | 5.2 | 3.9 | 1.0 | 0.7 |
PDE5/PDE6 Selectivity | 120-fold | 16-fold | 1,000-fold | 21-fold |
PDE5/PDE11 Selectivity | >19,000-fold | 80-fold | 25-fold | 300-fold |
LogP (free base) | 2.1 | 3.1 | 1.4 | 2.7 |
Structural advantages of avanafil include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: